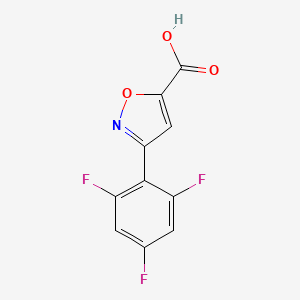![molecular formula C10H16N4OS B2754268 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,3-dimethylbutanamide CAS No. 933005-85-7](/img/structure/B2754268.png)
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,3-dimethylbutanamide” is a compound that falls under the category of 1,2,4-triazole derivatives . These compounds are often synthesized for their potential as anticancer agents .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar 1,2,4-triazole derivatives are synthesized via reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research has been dedicated to the synthesis of a variety of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and other related derivatives incorporating thiazolo and benzimidazole moieties. These compounds have been investigated for their moderate effects against bacterial and fungal species, demonstrating the potential for antimicrobial applications (H. Abdel‐Aziz et al., 2008).
Biological Evaluation
Further studies have synthesized thiazolopyrimidines and their triazolo and triazinopyrimidine derivatives as potential antimicrobial and antitumor agents. Although some compounds showed promising antimicrobial activity, none exhibited significant antitumor activity, indicating the selective efficacy of these compounds (M. Said et al., 2004).
Antimicrobial Activities
Another area of research involves the synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial activities. Some newly synthesized compounds were found to possess good or moderate activities against test microorganisms, highlighting the potential of these heterocyclic compounds in developing new antimicrobial agents (H. Bektaş et al., 2007).
Chemical Synthesis Techniques
The research also explores various chemical synthesis techniques, including microwave-assisted synthesis, to develop novel compounds with indole moieties and their antimicrobial evaluation. This approach has led to the efficient and rapid production of compounds with potential biological activities (S. M. Gomha & S. Riyadh, 2011).
Mecanismo De Acción
Biochemical Pathways
While specific pathways affected by this compound are not well-documented, we can draw parallels from related indole derivatives. For instance, indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, and antioxidant activities. These effects often involve interference with cellular processes such as DNA replication, protein synthesis, or immune responses .
Result of Action
The molecular and cellular effects likely vary depending on the specific targets. Indole derivatives have shown cytotoxicity against cancer cell lines, suggesting potential antiproliferative effects
Propiedades
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c1-10(2,3)6-7(15)11-8-12-13-9-14(8)4-5-16-9/h4-6H2,1-3H3,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEZDNXBUMTYIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=NN=C2N1CCS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

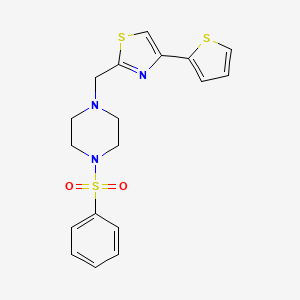

![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid](/img/structure/B2754190.png)
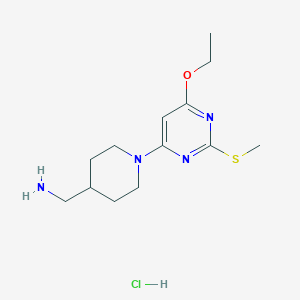
![9-(3-chlorophenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2754195.png)

![4-fluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2754199.png)
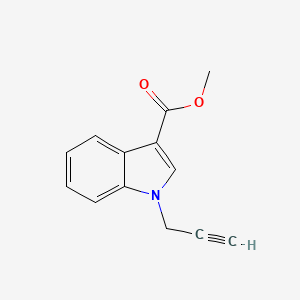
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(2,3-dihydro-1-benzofuran-2-yl)ethanone;hydrochloride](/img/structure/B2754202.png)
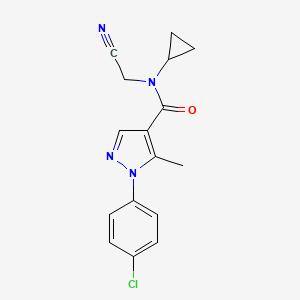

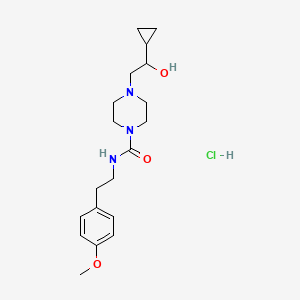
![5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2754206.png)
